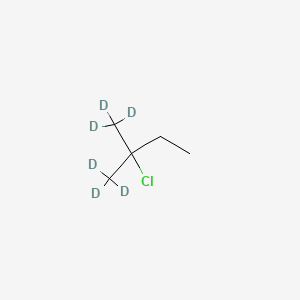

tert-Pentyl-d6 Chloride

Beschreibung

Contextualization of Deuterium (B1214612) Labeling in Contemporary Organic Chemistry Research

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium atoms. clearsynth.com Since deuterium is twice as heavy as hydrogen, this substitution can lead to measurable changes in the physical and chemical properties of the molecule, without altering its basic chemical structure, shape, or size. clearsynth.commarquette.edu This unique characteristic makes deuterated compounds invaluable for a variety of applications in organic chemistry.

One of the primary applications of deuterium labeling is in the study of reaction mechanisms. simsonpharma.com By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the movement of atoms and the breaking and forming of bonds throughout a chemical reaction. This is often achieved by observing the kinetic isotope effect (KIE), where the rate of a reaction is altered due to the presence of the heavier isotope. researchgate.net The C-D bond is stronger and has a higher activation energy than the C-H bond, making it less susceptible to cleavage. marquette.edu This difference in bond strength can provide crucial insights into the rate-determining step of a reaction.

Furthermore, deuterium-labeled compounds are extensively used as internal standards in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comacs.org In NMR, deuterium provides distinct signals, which helps in differentiating between hydrogen and deuterium atoms in a sample, leading to enhanced spectral resolution. simsonpharma.comresearchgate.net

Significance of Tertiary Alkyl Halides in Fundamental Organic Reaction Mechanism Studies

Tertiary alkyl halides, organic compounds where a halogen atom is attached to a tertiary carbon atom, are pivotal in the study of nucleophilic substitution and elimination reactions. fiveable.menumberanalytics.com Their unique structure, characterized by a sterically hindered tertiary carbon, significantly influences their reactivity. fiveable.me

Tertiary alkyl halides are particularly prone to undergoing unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. numberanalytics.comijrpr.com In the SN1 mechanism, the rate-determining step is the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation intermediate. jove.comrsc.org The stability of this carbocation is a key factor that favors the SN1 pathway over the bimolecular (SN2) pathway, which is sterically hindered at a tertiary center. fiveable.mewpmucdn.com

The study of these reactions using deuterated tertiary alkyl halides, such as tert-Pentyl-d6 Chloride, allows researchers to gain a deeper understanding of the reaction intermediates and transition states. By observing the KIE, chemists can confirm the proposed mechanism and investigate the factors that influence the competition between substitution and elimination pathways. mystudies.com

Academic Research Trajectories and Future Directions for tert-Pentyl-d6 Chloride

The isotopically labelled analogue of tert-Pentyl Chloride, tert-Pentyl-d6 Chloride, serves as a valuable tool in various organic synthesis research projects. usbio.net Its primary application lies in mechanistic studies, where the deuterium atoms act as probes to elucidate the intricate steps of chemical transformations.

Future research involving tert-Pentyl-d6 Chloride is expected to expand into several key areas. There is a growing interest in using deuterated compounds to study the degradation pathways of materials, which could contribute to the development of more sustainable products. resolvemass.ca Innovations in drug delivery systems are also exploring the use of deuterated materials to create more targeted and controlled release mechanisms. resolvemass.ca

Furthermore, the development of more cost-effective and efficient methods for synthesizing deuterated compounds remains a significant goal. simsonpharma.com As synthetic methodologies improve, the accessibility and application of compounds like tert-Pentyl-d6 Chloride in diverse research fields are expected to grow. simsonpharma.com The continued investigation into the properties and reactions of deuterated molecules will undoubtedly lead to new scientific breakthroughs and advancements in various industries. resolvemass.ca

| Property | Value |

| Chemical Name | tert-Pentyl-d6 Chloride |

| Synonyms | tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6 |

| CAS Number | 89603-08-7 |

| Molecular Formula | C₅H₅D₆Cl |

| Molecular Weight | 112.63 |

| Solubility | Chloroform, Ether |

| Storage Temperature | -20°C |

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H11Cl |

|---|---|

Molekulargewicht |

112.63 g/mol |

IUPAC-Name |

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane |

InChI |

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3 |

InChI-Schlüssel |

CRNIHJHMEQZAAS-XERRXZQWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])Cl |

Kanonische SMILES |

CCC(C)(C)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tert Pentyl D6 Chloride

Strategies for Deuterium (B1214612) Incorporation in Alkyl Halide Synthesis

The synthesis of deuterated alkyl halides like tert-Pentyl-d6 Chloride hinges on the effective incorporation of deuterium atoms. This is often achieved by utilizing deuterated precursors or reagents at specific stages of the synthetic route.

Deuteration of Precursor Alcohols or Related Substrates

A primary strategy for synthesizing tert-Pentyl-d6 Chloride involves the deuteration of its corresponding alcohol precursor, tert-pentanol (2-methyl-2-butanol). The synthesis of the non-deuterated tert-pentyl chloride is a standard undergraduate laboratory experiment, typically achieved by reacting tert-pentanol with concentrated hydrochloric acid. wpmucdn.comma.eduyoutube.com This reaction proceeds via an SN1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product. wpmucdn.comlibretexts.org

To synthesize the deuterated analog, one would start with a deuterated version of tert-pentanol. The deuterium atoms can be incorporated into the tert-pentanol molecule through various methods, such as the reduction of a suitable ketone precursor with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) or through H-D exchange reactions on the alcohol itself or a precursor molecule under basic conditions using D2O. acs.org

Another approach involves the dehalogenative deuteration of an appropriate alkyl halide using D2O as the deuterium source. sci-hub.sersc.org This method provides an efficient way to introduce deuterium at specific sites. sci-hub.sersc.org For instance, a di-halogenated pentane (B18724) derivative could potentially be selectively deuterated.

Isotopic Purity Considerations in Deuterated Reagent Utilization

The isotopic purity of the final product is a critical quality attribute, especially when the compound is intended for use in quantitative analysis or as a pharmaceutical intermediate. researchgate.net The isotopic purity of the deuterated reagents used, such as D2O or deuterated reducing agents, directly impacts the isotopic enrichment of the final product. uobaghdad.edu.iq It is crucial to use reagents with high isotopic purity (often >98%) to minimize the presence of partially deuterated or non-deuterated impurities, which can be challenging to separate using standard purification techniques. nih.govresearchgate.net

Furthermore, reaction conditions must be carefully controlled to prevent H/D exchange with non-deuterated solvents or reagents, which can lower the isotopic purity of the product. cerilliant.com For example, if the reaction is worked up with regular water (H2O), there is a risk of back-exchange, although this is less of a concern for the stable C-D bonds in the final alkyl halide.

Adaptations of Unimolecular Nucleophilic Substitution (SN1) Pathways for Deuterated Analogues

The synthesis of tertiary alkyl chlorides like tert-Pentyl-d6 Chloride from the corresponding alcohol is archetypal of an SN1 reaction. wpmucdn.comlibretexts.orgsavemyexams.com The principles governing this pathway are directly applicable to its deuterated counterpart.

Mechanistic Principles Governing the Formation of Deuterated Tertiary Alkyl Chlorides

The SN1 mechanism for the formation of tert-Pentyl-d6 Chloride from deuterated tert-pentanol and HCl proceeds in a stepwise manner: pressbooks.publibretexts.org

Protonation of the Deuterated Alcohol: The oxygen atom of the hydroxyl group in the deuterated tert-pentanol is protonated by the strong acid (HCl), forming a deuterated oxonium ion. This step converts the poor leaving group (-OH) into a good leaving group (-OH2). libretexts.org

Formation of a Tertiary Carbocation: The C-O bond of the oxonium ion breaks heterolytically, with the water molecule departing, resulting in the formation of a planar, sp2-hybridized tertiary carbocation. libretexts.orgmasterorganicchemistry.com This is the slow, rate-determining step of the reaction. pressbooks.pub

Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, can attack the planar carbocation from either face, leading to the formation of the final product, tert-Pentyl-d6 Chloride. masterorganicchemistry.com

The stability of the tertiary carbocation intermediate is a key factor that favors the SN1 pathway for tertiary alcohols. libretexts.orgsavemyexams.com

Optimization of Reaction Conditions for Maximal Isotopic Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and isotopic purity of tert-Pentyl-d6 Chloride. Key variables to consider include the concentration of reactants, temperature, and reaction time. acs.org

For the SN1 reaction of a tertiary alcohol with HCl, using an excess of the acid can drive the equilibrium towards the product. mystudies.com However, the reaction is often performed at room temperature to minimize potential side reactions like elimination (E1), which can compete with substitution at higher temperatures. wpmucdn.commystudies.com The work-up procedure typically involves separating the organic layer, washing with water and a mild base like sodium bicarbonate to neutralize excess acid, and then drying with an anhydrous salt. wpmucdn.comma.edu When preparing the deuterated compound, using deuterated water (D2O) for any aqueous washes would be a prudent, albeit expensive, measure to prevent any potential for back-exchange, although the C-D bonds are generally stable under these conditions.

The following table outlines typical reaction parameters for the synthesis of a tertiary alkyl chloride via an SN1 reaction, which would be adapted for the deuterated analogue.

| Parameter | Condition | Rationale |

| Reactants | Deuterated tert-Pentanol, Concentrated HCl | HCl acts as both a catalyst and a source of the nucleophile (Cl-). |

| Solvent | The reaction is often run neat or with excess HCl. | Polar protic solvents can stabilize the carbocation intermediate. libretexts.org |

| Temperature | Room Temperature | Minimizes the competing E1 elimination reaction. wpmucdn.com |

| Work-up | Separation, washing with water and NaHCO3 solution, drying. | Removes unreacted acid and byproducts. ma.edu |

Emerging Synthetic Approaches for Site-Specific Deuterium Labeling in Complex Alkyl Systems

While the synthesis of tert-Pentyl-d6 Chloride can be approached through traditional methods, the broader field of organic chemistry is continually developing more sophisticated techniques for site-specific deuteration. These emerging methods offer greater control and efficiency, which could be applied to the synthesis of complex deuterated alkyl systems. acs.orgresearchgate.net

Recent advancements include:

Photocatalytic Dehalogenative Deuteration: This method uses light and a photocatalyst to facilitate the dehalogenation of alkyl halides and subsequent deuteration using D2O as the deuterium source. rsc.orgresearchgate.net This approach is often performed under mild conditions and shows good functional group tolerance. researchgate.net

Electrochemical Dehalogenative Deuteration: This technique employs an electric current to drive the dehalogenation and deuteration of alkyl halides, again often using D2O. xmu.edu.cnchinesechemsoc.org It offers a green alternative to traditional methods that use metal catalysts. xmu.edu.cn

Copper-Catalyzed Deacylative Deuteration: This strategy allows for the site-specific deuteration of alkyl groups by using a ketone as a traceless activating group. nih.gov This method provides a high degree of control over the location of deuterium incorporation. nih.gov

Titanium-Catalyzed Dehydroxylation of Tertiary Alcohols: This method allows for the direct deoxygenation of tertiary alcohols, and when performed in the presence of a deuterium source, can lead to the formation of deuterated alkanes. researchgate.net

These modern techniques highlight the ongoing innovation in the field of isotopic labeling, providing a powerful toolkit for the synthesis of precisely deuterated molecules like tert-Pentyl-d6 Chloride and its more complex analogues. researchgate.netassumption.edu

Mechanistic Investigations Utilizing Tert Pentyl D6 Chloride

Elucidation of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where an atom in a molecule is replaced by one of its isotopes, leading to a change in the reaction rate. The magnitude of this effect provides valuable information about the rate-determining step and the nature of the transition state.

In the context of SN1 (unimolecular nucleophilic substitution) reactions, the substitution of hydrogen atoms with deuterium (B1214612) at the β-position to the leaving group can significantly influence the reaction rate. This is known as a secondary β-deuterium kinetic isotope effect. For the solvolysis of tert-pentyl chloride, which proceeds via an SN1 mechanism, the rate-determining step is the formation of the tertiary carbocation intermediate.

The observed KIE is attributed to hyperconjugation, where the C-H or C-D bonds of the methyl and ethyl groups help to stabilize the developing positive charge on the central carbon in the transition state. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, the C-D bond is less able to participate in hyperconjugation, leading to a less stabilized transition state and a slower reaction rate for the deuterated compound. libretexts.org

| Substrate | Solvent | kH/kD | Reference |

|---|---|---|---|

| t-Amyl-d3 Chloride | 80% Aqueous Alcohol | 2.35 | cdnsciencepub.com |

| t-Butyl-d9 Chloride | Water | 2.57 | cdnsciencepub.com |

The magnitude of the secondary β-deuterium KIE is sensitive to the extent of carbocation character in the transition state. A larger kH/kD value suggests a more developed positive charge in the transition state, implying that the transition state more closely resembles the carbocation intermediate. By comparing the KIEs of different substrates under various conditions, chemists can map out the electronic demands of the reaction.

For SN1 reactions, the observation of a significant secondary β-deuterium KIE is strong evidence for a rate-determining step involving carbocation formation. libretexts.org If the reaction were to proceed via an SN2 mechanism, where the nucleophile attacks at the same time as the leaving group departs, the isotope effect would be much smaller, typically close to unity or even inverse (kH/kD < 1). Therefore, the use of tert-pentyl-d6 chloride can be a definitive tool to confirm the operation of an SN1 pathway.

Detailed Analysis of Reaction Pathways and Intermediates

Deuterium labeling is also instrumental in tracing the fate of atoms throughout a reaction, which is particularly useful for studying carbocation stability and potential rearrangements, as well as for dissecting competing reaction pathways.

The initial carbocation formed from tert-pentyl chloride is a tertiary carbocation. In this specific case, a simple 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation, and thus, rearrangements are not expected. However, in other systems where a rearrangement could lead to a more stable carbocation, deuterium labeling is a crucial technique for tracking such processes.

While no studies documenting rearrangements with tert-pentyl-d6 chloride are available, the principle can be illustrated hypothetically. If a related deuterated tertiary alcohol were to be dehydrated under E1 conditions, the movement of a deuterium atom (a deuteride (B1239839) shift) versus a hydrogen atom could be monitored. masterorganicchemistry.com The relative rates of these shifts and the isotopic composition of the products would provide detailed information about the transition states of the rearrangement steps.

SN1 reactions are often in competition with E1 (unimolecular elimination) reactions, as they share the same rate-determining step: the formation of a carbocation intermediate. libretexts.org Following the formation of the tert-pentyl carbocation, a nucleophile can attack the carbocation to give a substitution product (tert-pentyl alcohol or ether, depending on the solvent), or a base (which can be the solvent) can remove a β-proton to yield an alkene (2-methyl-2-butene or 2-methyl-1-butene).

By using tert-pentyl-d6 chloride, where all β-hydrogens are replaced with deuterium, one can study the kinetic isotope effect on the elimination pathway. The E1 reaction involves the breaking of a C-H (or C-D) bond in a post-rate-determining step. libretexts.org Therefore, a primary kinetic isotope effect would be expected for the product-forming deprotonation/deuteronation step of the E1 pathway. This allows for a more detailed understanding of the factors that control the partitioning of the carbocation intermediate between the SN1 and E1 pathways.

| Reaction Pathway | Product Name | Product Structure |

|---|---|---|

| SN1 | tert-Pentyl-d6 alcohol | (CD3)2C(OH)CH2CH3 |

| E1 | 2-Methyl-d3-1-butene-1,1-d2 | CD2=C(CD3)CH2CH3 |

| E1 | 2-Methyl-d3-2-butene-d1 | (CD3)C(CD3)=CDCH3 |

Application in C-H Activation Mechanistic Studies

While the primary use of tert-pentyl-d6 chloride is in studying nucleophilic substitution and elimination reactions, the principles of isotopic labeling are also central to the field of C-H activation. C-H activation involves the cleavage of a typically unreactive carbon-hydrogen bond, often mediated by a transition metal catalyst.

The presence or absence of a kinetic isotope effect upon replacing a C-H bond with a C-D bond can help determine if C-H bond cleavage is part of the rate-determining step of a catalytic cycle. researchgate.net Although there are no specific literature reports of tert-pentyl-d6 chloride being used in C-H activation studies, one could envision its use in a hypothetical scenario. For instance, if a catalyst were developed to functionalize the terminal methyl group of the ethyl moiety in tert-pentyl chloride, using tert-pentyl-d6 chloride (specifically with deuterium at that terminal methyl group) would allow researchers to probe the mechanism of this hypothetical C-H activation/functionalization reaction. A significant kH/kD would point to C-H bond breaking in the rate-limiting step.

Applications in Advanced Analytical and Spectroscopic Research

Role as an Internal Standard in Quantitative Chemical Analysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis, particularly in mass spectrometry-based methods. scispace.com The use of a deuterated version of the analyte, like tert-Pentyl-d6 Chloride, offers significant advantages in achieving reliable and reproducible results.

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated internal standards are paramount for achieving high precision and accuracy. clearsynth.com Tert-Pentyl-d6 Chloride, when used as an internal standard for its non-deuterated counterpart, exhibits nearly identical physicochemical properties. researchgate.netchromatographyonline.com This similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net

A key advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest. texilajournal.comnih.gov While they are not separated chromatographically, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. chromatographyonline.com This co-elution is crucial for compensating for variations in the analytical process, leading to more precise quantification. texilajournal.com By comparing the response of the analyte to the known concentration of the internal standard, a more accurate determination of the analyte's concentration in a complex matrix can be achieved. clearsynth.com

Table 1: Comparison of Analyte and Deuterated Internal Standard in Mass Spectrometry

| Feature | Analyte (tert-Pentyl Chloride) | Internal Standard (tert-Pentyl-d6 Chloride) | Rationale for Use |

|---|---|---|---|

| Chemical Structure | C5H11Cl | C5H5D6Cl | Nearly identical chemical and physical properties. |

| Retention Time | Similar to internal standard | Similar to analyte | Ensures co-elution for effective matrix effect correction. |

| Mass-to-Charge Ratio (m/z) | Lower | Higher | Allows for distinct detection and quantification by the mass spectrometer. |

| Ionization Efficiency | Similar to internal standard | Similar to analyte | Minimizes variability in instrument response. |

Complex sample matrices, such as those found in biological or environmental samples, often contain interfering compounds that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. clearsynth.com This phenomenon, known as the matrix effect, can lead to inaccurate quantification. clearsynth.com Deuterated internal standards like tert-Pentyl-d6 Chloride are highly effective in correcting for these matrix effects. clearsynth.comtexilajournal.com

Because the deuterated internal standard is chemically almost identical to the analyte, it is affected by the matrix in the same way. chromforum.org Any suppression or enhancement of the analyte's signal will be mirrored by a similar change in the internal standard's signal. chromforum.org By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be normalized, leading to a significant improvement in analytical accuracy. youtube.com This normalization strategy is a cornerstone of robust and reliable quantitative methods in challenging matrices. rsc.org

For a deuterated compound to be a reliable analytical reference material, it must meet stringent requirements for stability and isotopic purity. chromatographyonline.com The deuterium (B1214612) labels in tert-Pentyl-d6 Chloride must be placed in positions that are not susceptible to hydrogen-deuterium exchange during sample preparation and analysis. otsuka.co.jp This ensures the isotopic integrity of the standard throughout the analytical process.

High isotopic purity is also a critical requirement. cerilliant.com The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. nih.gov Therefore, the isotopic enrichment of the deuterated standard must be accurately determined and should be as high as possible. sigmaaldrich.com Techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the isotopic purity and structural integrity of these reference materials. rsc.orgresearchgate.net Certified reference materials provide a known, traceable concentration and purity, ensuring the highest level of confidence in analytical results. sigmaaldrich.cn

Table 2: Key Requirements for Deuterated Analytical Reference Materials

| Requirement | Description | Importance |

|---|---|---|

| High Isotopic Purity | A high percentage of the compound contains the desired number of deuterium atoms. | Minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification. |

| Chemical Purity | Free from other chemical contaminants. | Prevents the introduction of interfering substances that could affect the analytical results. |

| Isotopic Stability | Deuterium atoms are located at non-exchangeable positions in the molecule. | Guarantees that the isotopic label is not lost during sample processing and analysis. |

| Structural Integrity | The molecular structure is correct and has not been altered during synthesis or storage. | Ensures that the internal standard behaves chemically and physically like the analyte. |

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques play a vital role in the structural elucidation and characterization of deuterated compounds like tert-Pentyl-d6 Chloride, confirming their identity and isotopic labeling pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. For deuterated compounds, deuterium (²H) NMR is particularly valuable for confirming the positions of the deuterium atoms and determining the degree of isotopic enrichment. sigmaaldrich.comwiley.com While proton (¹H) NMR can indicate the absence of protons at specific sites, ²H NMR directly observes the deuterium nuclei, providing unambiguous evidence of their location. sigmaaldrich.com

The chemical shifts in ¹H and ²H NMR are very similar, allowing for straightforward spectral interpretation based on the known spectrum of the non-deuterated compound. sigmaaldrich.com Quantitative ²H NMR can be used to determine the site-specific deuterium isotope ratios, offering a detailed picture of the isotopic distribution within the molecule. acs.orgrug.nl This level of detail is crucial for ensuring the quality and reliability of the deuterated standard for its use in quantitative analysis. rsc.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are sensitive to the masses of the atoms in a molecule and can therefore be used to analyze the isotopic signature of deuterated compounds. researchgate.net The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-H bonds to lower wavenumbers for the C-D bonds. youtube.com

This isotopic shift provides a clear spectral signature that can be used to confirm the presence of deuterium in the molecule. youtube.com For example, the C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum, while the corresponding C-D stretching vibrations are found at approximately 2100-2250 cm⁻¹. Raman spectroscopy can also be used to observe these isotopic shifts and can be a valuable tool for in-situ monitoring and analysis of deuterated compounds. acs.orgresearchgate.net

Table 3: Spectroscopic Data for Isotopic Analysis

| Spectroscopic Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms the absence of protons at specific sites. |

| ²H NMR | Directly detects deuterium atoms, confirming their location and enabling quantification of isotopic enrichment. |

| Infrared (IR) Spectroscopy | Shows a shift in vibrational frequencies from C-H to C-D bonds, confirming deuteration. |

| Raman Spectroscopy | Provides complementary vibrational information and can be used for isotopic signature analysis. |

Isotopic Tracer Applications in Chemical Transformation Studies

The primary utility of tert-Pentyl-d6 Chloride lies in its application as an isotopic tracer in mechanistic studies. The six deuterium atoms serve as robust labels that allow chemists to track the fate of the tert-pentyl group through complex reaction sequences without significantly altering the compound's fundamental chemical reactivity.

Tracking Reaction Intermediates and Mechanistic Flow

Isotopic labeling with deuterium is a powerful tool for elucidating reaction mechanisms, particularly for reactions involving carbocation intermediates, such as the Solvolysis Nucleophilic Unimolecular (SN1) reaction. The synthesis of tert-pentyl alcohol from tert-pentyl chloride in a polar protic solvent like water is a classic example of an SN1 reaction, which proceeds through a planar tertiary carbocation intermediate.

By using tert-Pentyl-d6 Chloride, researchers can precisely follow the mechanistic pathway. The first, rate-determining step is the dissociation of the chloride ion to form the tert-pentyl-d6 carbocation. This intermediate is then attacked by the nucleophile (e.g., water). The presence of deuterium does not change the course of the reaction but allows for unambiguous tracking.

Key applications in mechanistic studies include:

Confirmation of Intermediates: Using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium labels can be located in the final product (e.g., tert-pentyl-d6 alcohol). This confirms that the entire alkyl framework of the starting material is incorporated into the product, passing through the carbocation intermediate.

Kinetic Isotope Effect (KIE) Studies: While primary KIEs are not expected (as no C-D bonds are broken in the rate-determining step), secondary β-deuterium KIEs can be observed. The solvolysis of tert-Pentyl-d6 Chloride is expected to be slightly faster than its non-deuterated counterpart. This is because the C-D bond has a slightly lower zero-point energy and is effectively less bulky than a C-H bond, which can influence the energetics of the transition state leading to the carbocation. Measurement of this effect provides insight into the transition state structure.

Monitoring Rearrangements and Side Reactions: Although the tert-pentyl cation is tertiary and unlikely to rearrange, in more complex systems, deuterium labeling is invaluable for tracking skeletal rearrangements. Furthermore, it helps in quantifying side reactions like the Elimination Unimolecular (E1) pathway, which competes with SN1. The deuterium labels would be retained in the resulting alkene products (e.g., 2-methyl-2-butene-d6), allowing for precise determination of the SN1/E1 product ratio.

The data below illustrates how tert-Pentyl-d6 Chloride can be used to track products in a typical solvolysis reaction.

| Reactant | Reaction | Expected SN1 Product | Expected E1 Product | Analytical Method | Information Gained |

|---|---|---|---|---|---|

| tert-Pentyl-d6 Chloride | Solvolysis in H2O | tert-Pentyl-d6 alcohol | 2-methyl-2-butene-d6 | GC-MS, 2H NMR | Confirms mechanistic pathway and quantifies SN1 vs. E1 ratio. |

| tert-Pentyl-d6 Chloride | Solvolysis in CH3OH | tert-Pentyl-d6 methyl ether | 2-methyl-2-butene-d6 | GC-MS, 13C NMR | Tracks the intact tert-pentyl-d6 group and product distribution. |

Studies of Deuterium Exchange Processes and Equilibria

Hydrogen-deuterium (H/D) exchange reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, or vice-versa. wikipedia.org The C-D bonds in tert-Pentyl-d6 Chloride are attached to unactivated sp3-hybridized carbon atoms. These positions are not acidic and are generally considered non-exchangeable under typical laboratory conditions (e.g., neutral or mildly acidic/basic aqueous solutions). mdpi.com

This inertness is a key advantage for its use as a tracer, as the isotopic label remains fixed to the carbon skeleton throughout the reaction being studied. However, studying the conditions under which exchange can be forced to occur provides insight into C-H (or C-D) bond activation processes and chemical equilibria.

Forcing the exchange of the deuterium atoms in tert-Pentyl-d6 Chloride would require harsh conditions, such as:

Strong Acid/Base Catalysis: While typically applied to positions adjacent to activating functional groups, extremely strong superacid or superbase systems could potentially facilitate exchange, though this would likely lead to significant decomposition of the alkyl halide.

Metal Catalysis: Certain transition metal catalysts are known to activate and cleave C-H bonds in unactivated alkanes, facilitating H/D exchange with deuterated solvents. rsc.org Subjecting tert-Pentyl-d6 Chloride to such catalytic systems in a protiated solvent (containing C-H bonds) would allow researchers to study the relative rates of C-D bond activation at the different positions within the molecule.

The table below outlines hypothetical scenarios for studying deuterium exchange with tert-Pentyl-d6 Chloride.

| Condition | Deuterium Source/Sink | Expected Outcome | Research Significance |

|---|---|---|---|

| Neutral H2O, 25°C | H2O | No H/D exchange | Confirms the stability of the isotopic label for tracer studies. |

| Iridium PCP Pincer Complex Catalyst in Benzene (C6H6) | Benzene | Slow H/D exchange, yielding partially protiated tert-pentyl chloride isotopologues. | Provides data on the mechanism and selectivity of metal-catalyzed C-D bond activation in alkyl halides. |

| Strong Lewis Acid (e.g., AlCl3) with trace H2O | H2O | Possible slow exchange concurrent with carbocation formation and elimination/rearrangement. | Investigates the potential for exchange under conditions that promote carbocation formation. |

By establishing the high threshold required for deuterium exchange, these studies reinforce the reliability of tert-Pentyl-d6 Chloride as a stable isotopic tracer for investigating reaction mechanisms under a wide range of less extreme conditions.

Emerging Research Directions and Future Perspectives

Interdisciplinary Research Integrating Deuterated Alkyl Halides

The integration of deuterated alkyl halides into diverse scientific fields is a significant and growing trend. These compounds are no longer confined to specialized niches in chemistry but are becoming vital tools in broader research contexts, particularly in drug discovery and materials science.

In pharmaceutical research, the replacement of hydrogen with deuterium (B1214612) at specific molecular positions can significantly alter a drug's metabolic profile. x-chemrx.comnih.gov This "heavy drug" approach aims to improve pharmacokinetic properties by slowing down metabolic processes governed by cytochrome P450 enzymes, a concept known as the kinetic isotope effect. nih.govnih.gov Deuterated alkyl halides, including isotopologues like tert-Pentyl-d6 Chloride, serve as valuable starting materials or synthons for creating these more stable drug candidates. nih.gov Research in this area is inherently interdisciplinary, merging organic synthesis, medicinal chemistry, pharmacology, and biochemistry to design and evaluate next-generation therapeutics. nih.govmusechem.com

Furthermore, the field of catalysis is benefiting from the use of deuterated compounds. Recent studies have focused on developing novel catalysts, such as atomically dispersed iron-phosphorus pairs on a carbon support, for efficient deuteration of various organic molecules using inexpensive deuterium oxide (D₂O) as the deuterium source. acs.org This research, which sits (B43327) at the intersection of materials science, inorganic chemistry, and organic chemistry, aims to create more sustainable and cost-effective methods for producing labeled compounds. x-chemrx.comadesisinc.com The precise dehalogenative deuteration of alkyl halides highlights the potential for late-stage modification of complex molecules, including natural products and pharmaceuticals. rsc.org

Advancements in Isotopic Labeling Synthesis and Characterization Techniques

The future of deuterated compounds is closely tied to innovations in how they are made and analyzed. Traditional multi-step syntheses using isotopically enriched starting materials are gradually being supplemented or replaced by more efficient and versatile methods. x-chemrx.comadesisinc.com

Key advancements in synthesis include:

Late-Stage Functionalization: This approach introduces isotopic labels, such as deuterium, into a molecule at a later stage of the synthesis. x-chemrx.commusechem.com This is highly advantageous as it avoids the need to carry expensive isotopes through a long synthetic sequence and allows for the diversification of complex molecules. x-chemrx.com

Flow Chemistry: The use of continuous-flow reactors offers precise control over reaction parameters like temperature and time, leading to improved reaction yields, higher purity, and enhanced safety compared to traditional batch synthesis. x-chemrx.comadesisinc.com This technology is being adapted for isotope labeling reactions to improve efficiency and scalability. adesisinc.com

Novel Reagents and Catalysts: Researchers are developing new reagents, such as deuterated sulfonium (B1226848) salts, which can be prepared from inexpensive D₂O and used as electrophilic alkylating agents. nih.gov Similarly, advances in photoredox and cobalt catalysis are enabling the dehalogenative deuteration of unactivated alkyl halides under mild conditions. rsc.org

In parallel, characterization techniques are evolving to provide more detailed and accurate information about isotopically labeled molecules. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy remain the cornerstone techniques. metwarebio.com In mass spectrometry, deuterium-labeled compounds are frequently used as internal standards for precise quantification in complex biological matrices. musechem.comnih.gov The development of ultra-high-resolution MS has significantly advanced stable isotope tracer-based metabolomics, allowing for detailed analysis of metabolic pathways. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been expanded to include pulsed applications (pSILAC), enabling temporal analysis of protein synthesis and degradation. nih.gov

Development of Sophisticated Computational Models for Complex Deuterated Systems

Computational chemistry is becoming an indispensable partner to experimental studies of deuterated systems. The development of sophisticated models allows researchers to predict and interpret the effects of isotopic substitution on molecular behavior, bridging the gap between structure and function.

A major area of development is in the analysis of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) data. acs.org HDX-MS is a powerful technique for studying protein conformation and dynamics. frontiersin.org However, the raw data represents an average deuterium uptake over a peptide segment. acs.orgnih.gov Computational tools are being developed to deconvolve this data and achieve single-residue resolution, providing a much more detailed picture of the protein's dynamic landscape. acs.orgnih.gov These algorithms often employ strategies like Bayesian frameworks or machine learning to estimate protection factors and exchange rates for individual amino acids. acs.orgnih.gov

These computational methods are also used in an integrative modeling approach. By comparing experimentally measured deuterium uptake profiles with profiles predicted from structural models, scientists can validate or rank different protein conformations. frontiersin.orgacs.org This synergy is particularly powerful for studying large, complex systems like antibody-antigen interactions, where computational docking can be enhanced and refined by experimental HDX-MS data. frontiersin.org

While often applied to large biomolecules, the underlying principles of these computational models can also provide insight into smaller deuterated molecules. For instance, quantum-chemical calculations can be used to understand how deuteration affects hydrogen bonding interactions within a receptor's binding pocket, potentially explaining observed changes in ligand affinity. researchgate.net Such models can help rationalize the kinetic isotope effects observed in drug metabolism and guide the design of new deuterated compounds with improved therapeutic profiles. nih.govresearchgate.net

Data Table: Properties of tert-Pentyl-d6 Chloride

| Property | Value |

| Alternate Names | tert-Amyl Chloride-d6; 2-Chloro-2-methylbutane-d6 |

| CAS Number | 89603-08-7 |

| Molecular Formula | C₅H₅D₆Cl |

| Molecular Weight | 112.63 g/mol |

| Solubility | Chloroform, Ether |

| Storage Temperature | -20°C |

| Data sourced from references usbio.netscbt.com |

Q & A

Q. How can researchers verify the deuteration efficiency of tert-Pentyl-d6 Chloride in synthetic pathways?

To assess deuterium incorporation, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to quantify residual protons) and mass spectrometry (MS) to confirm isotopic purity. For example, -NMR or high-resolution MS can detect isotopic distribution. Cross-referencing synthetic protocols with isotopic labeling standards (e.g., using deuterated solvents as controls) ensures accuracy. Data should be compared against non-deuterated analogs to validate efficiency .

Q. What analytical techniques are critical for characterizing the stability of tert-Pentyl-d6 Chloride under varying storage conditions?

Stability studies require gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy to monitor decomposition products. Accelerated stability testing under controlled humidity/temperature (e.g., 40°C/75% RH) can predict shelf life. Researchers must document deviations in purity over time using statistical trend analysis (e.g., linear regression of degradation rates) and validate results against inert storage controls (e.g., argon atmosphere) .

Q. How should researchers address discrepancies in reported solubility data for tert-Pentyl-d6 Chloride across solvents?

Systematic solubility testing using gravimetric analysis (mass dissolved vs. solvent volume) under standardized conditions (e.g., 25°C, atmospheric pressure) is essential. Conflicting data may arise from impurities or solvent hydration; thus, Karl Fischer titration should verify solvent water content. Researchers should replicate experiments with ≥3 independent trials and apply ANOVA to assess variance significance .

Advanced Research Questions

Q. What experimental designs are optimal for studying kinetic isotope effects (KIEs) in reactions involving tert-Pentyl-d6 Chloride?

Competitive isotope experiments (e.g., parallel reactions with deuterated/non-deuterated substrates) paired with isotopic ratio monitoring (e.g., GC-MS or IR spectroscopy) can quantify KIEs. To minimize confounding variables, use pseudo-first-order conditions and ensure reaction quench protocols (e.g., rapid cooling) preserve isotopic integrity. Data interpretation should integrate Eyring equation models to differentiate primary vs. secondary KIEs .

Q. How can researchers resolve contradictions in mechanistic proposals for tert-Pentyl-d6 Chloride’s reactivity in SN1 vs. SN2 pathways?

Employ stereochemical probes (e.g., chiral centers or isotopic labeling at reaction sites) and kinetic profiling (variable-temperature kinetics with Arrhenius analysis). For SN1, look for racemization and solvent polarity effects; for SN2, monitor inversion of configuration via -NMR or X-ray crystallography. Computational methods (e.g., DFT calculations) can validate transition states .

Q. What methodologies are recommended for quantifying trace impurities in tert-Pentyl-d6 Chloride batches, and how do these impact catalytic studies?

Headspace GC-MS and inductively coupled plasma mass spectrometry (ICP-MS) are critical for detecting volatile or metallic impurities. Impurities ≥0.1% can skew catalytic turnover; thus, researchers should correlate impurity profiles with reaction yields using multivariate regression . Batch-to-batch comparisons require control charts (e.g., Shewhart charts) to establish acceptable thresholds .

Q. How should researchers design isotopic tracing experiments to map deuterium distribution in downstream metabolites of tert-Pentyl-d6 Chloride?

Use LC-MS/MS with stable isotope labeling to track deuterium in metabolites. Fragment ion analysis (e.g., collision-induced dissociation) identifies specific deuteration sites. For quantitative mapping, apply isotopomer spectral analysis (ISA) to distinguish metabolic pathways. Ensure biological replicates (n≥5) to account for natural isotopic variance .

Methodological Notes

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including raw NMR/MS spectra and statistical code .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and outlier exclusion criteria to avoid bias .

- Literature Synthesis : Use systematic review protocols (e.g., PRISMA guidelines) to reconcile conflicting literature, prioritizing peer-reviewed journals over non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.